lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through crystallization and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrazine core, where nucleophiles replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions and gene expression.
Comparison with Similar Compounds
Similar Compounds
Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: Similar structure but with a triazolo ring instead of an imidazo ring.
Lithium 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate: Similar structure but with a naphthyridine core.
Uniqueness
Lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16LiN3O4 |
---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
lithium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O4.Li/c1-12(2,3)19-11(18)14-4-5-15-8(10(16)17)6-13-9(15)7-14;/h6H,4-5,7H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI Key |
OQDKJPZYFBPUGG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCN2C(=NC=C2C(=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.